3-(3-Methylphenoxy)propanenitrile

Catalog No.
S3348765
CAS No.
25268-06-8
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methylphenoxy)propanenitrile

CAS Number

25268-06-8

Product Name

3-(3-Methylphenoxy)propanenitrile

IUPAC Name

3-(3-methylphenoxy)propanenitrile

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3

InChI Key

NPGQPPJEJMSLCU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCC#N

Canonical SMILES

CC1=CC(=CC=C1)OCCC#N

3-(3-Methylphenoxy)propanenitrile is an organic compound characterized by the presence of a nitrile functional group attached to a propyl chain, with a 3-methylphenoxy substituent. Its chemical formula is C10H11NOC_{10}H_{11}NO and it has a molecular weight of 161.20 g/mol. This compound is notable for its unique structure, which combines the properties of both aromatic and aliphatic compounds, making it interesting for various applications in organic synthesis and pharmaceuticals.

There is no current information available on the specific mechanism of action of 3-(3-Methylphenoxy)propanenitrile.

Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms in biological systems.

As with any unknown compound, it is advisable to exercise caution when handling 3-(3-Methylphenoxy)propanenitrile.

Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper chemical waste disposal regulations.
, primarily involving nucleophilic additions and substitutions due to the presence of the nitrile group. Notable reactions include:

  • Michael Addition: 3-(3-Methylphenoxy)propanenitrile can participate in Michael addition reactions when treated with suitable nucleophiles under microwave irradiation, leading to various phenolic derivatives .
  • Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
  • Reduction: The nitrile can also be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Synthesis of 3-(3-Methylphenoxy)propanenitrile can be achieved through various methods:

  • Michael Addition: The compound can be synthesized via a Michael addition reaction between 3-methylphenol and acrylonitrile, often facilitated by a catalyst such as dimethylaminopyridine under microwave conditions .
  • Nitrilation: Starting from 3-methylphenol, nitrilation can be conducted using appropriate reagents to introduce the propanenitrile moiety.
  • Hydrolysis and Rearrangement: Other synthetic routes may involve hydrolysis of related nitriles or rearrangements that yield the desired product.

3-(3-Methylphenoxy)propanenitrile finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammation or other therapeutic areas.
  • Agricultural Chemicals: Potentially useful in developing agrochemicals due to its structural properties.
  • Industrial

Interaction studies involving 3-(3-Methylphenoxy)propanenitrile focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, influencing biological pathways. Specific studies on this compound may reveal its potential interactions and effects on cellular systems.

Several compounds share structural similarities with 3-(3-Methylphenoxy)propanenitrile, each possessing unique characteristics:

Compound NameStructure TypeNotable Properties
PropionitrileAliphatic NitrileSolvent; precursor for propylamines
4-PhenylbutyronitrileAromatic NitrileAnti-inflammatory properties
2-(Acetyloxy)-3-(3-methylphenoxy)Ester and NitrilePotentially more lipophilic and reactive
3-(N-Nitrosomethylamino)propionitrileN-Nitroso CompoundKnown carcinogen

Uniqueness

The uniqueness of 3-(3-Methylphenoxy)propanenitrile lies in its specific combination of a nitrile group with a phenoxy substituent, which may enhance its reactivity and biological activity compared to other similar compounds. This structural feature could provide distinct pathways for synthesis and applications not available in other nitriles.

Origins in Friedel-Crafts Chemistry

The synthesis of 3-(3-methylphenoxy)propanenitrile is rooted in Friedel-Crafts alkylation strategies, which have been pivotal in constructing aryl ethers since the late 19th century. Early methodologies involved the reaction of m-cresol (3-methylphenol) with acrylonitrile derivatives under acidic conditions. For example, aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of the phenolic oxygen with a nitrile-containing alkyl group.

A notable advancement emerged in the mid-20th century with the adaptation of Grignard reagents for nitrile functionalization. The patent CN106518635A demonstrates this approach, where magnesium-mediated coupling of m-substituted aryl halides with propionitrile yields analogous ketonitrile intermediates. While this method primarily targeted 3-methoxypropiophenone, it established a framework for synthesizing structurally related nitriles like 3-(3-methylphenoxy)propanenitrile.

Table 1: Key Synthetic Parameters for Friedel-Crafts-Derived Nitriles

ParameterValue/DescriptionSource
CatalystAlCl₃, BF₃·OEt₂
Reaction Temperature80–120°C
Yield OptimizationSolvent-free conditions

Milestones in Nitrile-Based Compound Development

Nitrile chemistry underwent transformative shifts in the 1970s–1990s, driven by their utility in agrochemicals and pharmaceuticals. The introduction of 3-(3-methylphenoxy)propanenitrile coincided with broader interest in cyanated aryl ethers as precursors for:

  • Heterocyclic scaffolds: Cyclization reactions forming pyrimidines or triazines.
  • Ligand design: Nitriles serve as coordinating groups in transition metal catalysis.

The compound’s stability under acidic conditions, attributed to the electron-withdrawing nitrile group, made it preferable to ester or amide analogues in nucleophilic aromatic substitutions. Its synthesis was further streamlined by Enamine Ltd., which optimized solvent-free protocols to achieve 85% purity.

Role in Modern Synthetic Organic Chemistry Paradigms

In contemporary research, 3-(3-methylphenoxy)propanenitrile is valued for:

  • Pharmacophore modification: The nitrile group enhances binding affinity to enzymatic targets (e.g., dipeptidyl peptidase-4) by forming reversible covalent interactions.
  • Material science applications: As a monomer for high-temperature polymers due to its thermal stability (boiling point: ~333°C).

Reaction Scheme 1: Synthetic Pathway to 3-(3-Methylphenoxy)propanenitrile

m-Cresol + CH₂=CH-CN → AlCl₃ → 3-(3-Methylphenoxy)propanenitrile  

This one-step alkylation avoids intermediate purification, reflecting industrial scalability.

XLogP3

2.3

Wikipedia

3-(3-Methylphenoxy)propanenitrile

Dates

Modify: 2023-08-19

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